molecular formula C15H18N2O2S B8637215 tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate

tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate

Cat. No.: B8637215
M. Wt: 290.4 g/mol
InChI Key: CQLWGCAQHYYESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a thienyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with a thienyl-substituted carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group will produce an amino group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

Medicine

Studies have shown that similar compounds exhibit significant anti-inflammatory activity, which could be harnessed for therapeutic purposes .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate: Characterized by the presence of a thienyl group.

    Tert-butyl [2-amino-4-(4-methylphenyl)phenyl]carbamate: Contains a methyl-substituted phenyl group.

    Tert-butyl [2-amino-4-(3-pyridyl)phenyl]carbamate: Features a pyridyl group instead of a thienyl group.

Uniqueness

The uniqueness of tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate lies in its thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological or chemical targets are required.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-13-5-4-10(8-12(13)16)11-6-7-20-9-11/h4-9H,16H2,1-3H3,(H,17,18)

InChI Key

CQLWGCAQHYYESW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared from (2-nitro-4-thiophen-3-yl-phenyl)-carbamic acid tert.-butyl ester (Example B2) by catalytic hydrogenation with Raney-Ni according to the general procedure G (method a). Obtained as a white solid (278 mg).
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(2-nitro-4-thiophen-3-yl-phenyl)-carbamic acid tert.-butyl ester
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